molecular formula C19H14BrN3OS B2705838 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 791717-24-3

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2705838
CAS No.: 791717-24-3
M. Wt: 412.31
InChI Key: KLRWCDQXQOZWHM-UHFFFAOYSA-N
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Description

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromonaphthalene moiety, a phenyl group, and a triazole ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromonaphthalene moiety, potentially converting the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Triazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. This compound could be investigated for similar therapeutic applications.

    Industry: It may be used in the development of agrochemicals, dyes, and other industrial chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The bromonaphthalene and phenyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-1,2,4-triazole-3-thiol: Lacks the bromonaphthalene moiety but shares the triazole and phenyl groups.

    3-(Naphthalen-2-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione: Similar structure but without the bromine atom.

    3-[(6-Chloronaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione: Chlorine atom instead of bromine.

Uniqueness

The presence of the bromonaphthalene moiety in 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione distinguishes it from other triazole derivatives. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the combination of the bromonaphthalene and phenyl groups may confer distinct physicochemical properties, such as increased lipophilicity or altered electronic characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c20-15-8-6-14-11-17(9-7-13(14)10-15)24-12-18-21-22-19(25)23(18)16-4-2-1-3-5-16/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRWCDQXQOZWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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